![molecular formula C14H14F3N5O B2999838 N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-41-8](/img/structure/B2999838.png)
N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist for corticotropin-releasing factor 1 (CRF1) receptors. This compound has been widely studied for its potential therapeutic applications in various psychiatric and neurological disorders such as anxiety, depression, and addiction.
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
Metabolism and Hemoglobin Adduct Formation :A study by Fennell et al. (2005) evaluated the metabolism of acrylamide in humans, focusing on hemoglobin adduct formation following oral and dermal administration. This research is relevant for understanding the metabolic pathways and potential toxicological impacts of chemicals, including N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, by examining how similar compounds are processed in the body (Fennell et al., 2005).
Pharmacokinetic Assessment Using Spectral Analysis and PET :Meikle et al. (1998) investigated the pharmacokinetics of radiolabeled anti-cancer drugs using spectral analysis and positron emission tomography (PET), providing a methodological approach for studying drug distribution and metabolism. Such techniques could be applied to N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide to understand its behavior in vivo (Meikle et al., 1998).
Drug Development and Therapeutic Applications
Oral Formulations for Lipophilic Drugs :Charkoftaki et al. (2010) developed milk-based formulations for lipophilic drugs, demonstrating a novel approach for enhancing the pharmacokinetic properties of drugs. This research could inform the development of oral formulations for N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, especially if it possesses lipophilic characteristics (Charkoftaki et al., 2010).
Novel Anti-Cancer Drugs Evaluation :A study by Rubenstein and Zeitlin (1998) on the use of Sodium 4-phenylbutyrate for cystic fibrosis patients highlights the potential of repurposing existing drugs for new therapeutic applications. Similar research could explore the use of N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide in treating various diseases, based on its mechanism of action (Rubenstein & Zeitlin, 1998).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)9-5-7-11(8-6-9)22-20-12(19-21-22)13(23)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWGGCJKPUTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.